4-Aminobenzenesulfonamide hydrochloride

Description

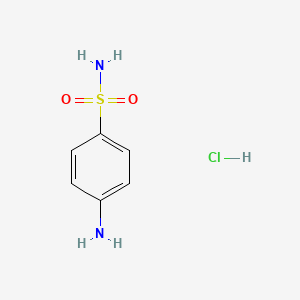

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMIAZCXISFPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-74-1 (Parent) | |

| Record name | Sulfanilamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209889 | |

| Record name | Sulfanilamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6101-31-1 | |

| Record name | Sulfanilamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFANILAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Aminobenzenesulfonamide Hydrochloride from Acetanilide

Abstract: This guide provides an in-depth technical overview of the multi-step synthesis of 4-aminobenzenesulfonamide, commonly known as sulfanilamide, from acetanilide. It is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical safety considerations for each stage of the synthesis. The process involves the protection of the amino group of aniline via acetylation, followed by chlorosulfonation, amination, and subsequent deprotection to yield the final product. This pathway is a cornerstone in the historical and ongoing production of sulfa drugs, a class of synthetic antimicrobial agents that have been pivotal in medicine. This document elucidates the underlying mechanisms, provides field-proven insights for process optimization, and presents data in a clear, accessible format to support laboratory application and process scale-up.

Introduction: The Enduring Legacy of Sulfonamides

A Historical Perspective: The Dawn of Antibacterial Chemotherapy

The development of sulfonamides, or "sulfa drugs," in the 1930s marked a watershed moment in medical history, heralding the age of effective antibacterial chemotherapy.[1][2][3] Before the advent of these synthetic antimicrobial agents, bacterial infections such as pneumonia and septicemia were often a death sentence.[2] The first commercially available sulfa drug, Prontosil, was discovered in 1932 by German chemist Gerhard Domagk at Bayer AG.[2][3][4] It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active compound, sulfanilamide (para-aminobenzenesulfonamide).[5] This discovery unleashed a wave of research, leading to the synthesis of numerous sulfa drug derivatives and saving countless lives during World War II.[3][4][6]

The Continued Importance of the Sulfonamide Moiety in Drug Discovery

While the prominence of early sulfa drugs has been superseded by more potent antibiotics like penicillin, the sulfonamide functional group remains a vital pharmacophore in modern drug development.[1][4] Sulfonamides are still employed for treating conditions like urinary tract infections and in burn prevention.[5] Beyond their antibacterial applications, the sulfonamide scaffold is present in a diverse array of pharmaceuticals, including diuretics (e.g., hydrochlorothiazide), anticonvulsants, and anti-inflammatory agents.[3][7] The structural versatility of sulfanilamide makes it a critical starting material and intermediate in the synthesis of these varied therapeutic agents.[8]

Overview of the Synthetic Pathway

The synthesis of 4-aminobenzenesulfonamide (sulfanilamide) from acetanilide is a classic and illustrative multi-step process in organic chemistry.[9][10] It is designed to overcome the challenges of direct substitution on aniline. The synthesis can be logically divided into three primary stages:

-

Chlorosulfonation: Acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is converted to p-acetamidobenzenesulfonamide through a reaction with ammonia.

-

Hydrolysis: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final product, 4-aminobenzenesulfonamide, which is isolated as its hydrochloride salt.

This guide will dissect each stage, focusing on the mechanistic underpinnings and practical execution.

Strategic Use of Acetanilide as the Starting Material

Properties of Acetanilide

Acetanilide is an odorless, solid organic compound appearing as white to off-white crystalline flakes.[11] It has a melting point of approximately 114°C and is sparingly soluble in cold water but readily soluble in hot water and ethanol, which facilitates its purification by recrystallization.[11][12]

The Critical Role of the Acetyl Protecting Group

Starting the synthesis with aniline, the parent amine, is problematic. The highly activating amino (-NH₂) group would lead to undesirable side reactions and lack of regioselectivity during chlorosulfonation.[13] Furthermore, the free amine would be protonated under the strongly acidic reaction conditions, deactivating the ring towards the desired electrophilic substitution.[13]

Acetylation of aniline to form acetanilide is a crucial strategic step.[14][15] The acetyl group (-COCH₃) serves as a protecting group with two key functions:

-

Moderates Reactivity: It transforms the strongly activating -NH₂ group into the moderately activating acetamido (-NHCOCH₃) group. This reduces the aromatic ring's reactivity, preventing polysubstitution and oxidation.[11][14]

-

Directs Substitution: The steric bulk of the acetamido group directs the incoming electrophile (the chlorosulfonyl group) primarily to the para position, leading to the desired isomer with high selectivity.[13][16]

Step 1: Chlorosulfonation of Acetanilide

This stage involves the introduction of the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring via an electrophilic aromatic substitution reaction.

Mechanism of Action

The reaction between acetanilide and chlorosulfonic acid (ClSO₃H) is complex. The electrophile is likely sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid. The acetamido group directs the substitution to the para position. The initial product is p-acetamidobenzenesulfonic acid, which is then converted to the final sulfonyl chloride by reaction with excess chlorosulfonic acid.[13][16]

Detailed Experimental Protocol

3.2.1 Reagents and Equipment

-

Acetanilide (dry)

-

Chlorosulfonic acid (freshly distilled is preferable)[17]

-

Crushed ice and water

-

Round-bottom flask with mechanical stirrer or stir bar

-

Dropping funnel

-

Ice bath

-

Gas trap or fume hood for HCl gas evolution[17]

3.2.2 Step-by-Step Procedure

-

In a fume hood, place chlorosulfonic acid in a dry round-bottom flask equipped with a stirrer and cool it in an ice bath to 10-15°C.[17][18]

-

Slowly add dry acetanilide in small portions to the stirred, cooled chlorosulfonic acid. Maintain the temperature below 20°C during the addition to control the exothermic reaction.[13][17][18]

-

Once the initial exothermic reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.[13][18]

-

Gently heat the reaction mixture, for instance in a water bath at 60-80°C, for a period of 1-2 hours to ensure the reaction goes to completion.[17][18] The cessation of hydrogen chloride gas evolution can indicate completion.[17]

-

After cooling the reaction mixture, carefully and slowly pour it into a beaker containing a large amount of crushed ice with constant stirring.[17] This step must be performed cautiously in a fume hood as the quenching of excess chlorosulfonic acid with water is highly exothermic and releases HCl fumes.[17][19]

-

The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[17]

3.3 Safety Precautions: Handling Chlorosulfonic Acid Chlorosulfonic acid is a highly corrosive and reactive chemical that demands stringent safety protocols.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19][20][21] Work must be conducted in a well-ventilated fume hood.[20][22]

-

Reactivity with Water: It reacts violently with water, releasing significant heat and corrosive fumes of hydrochloric acid and sulfuric acid.[19] All glassware must be scrupulously dry. Never add water directly to the acid; always add the acid slowly to water (or ice).[20]

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and combustibles.[19][20] Containers should be kept tightly closed.[23]

-

Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19][20]

Characterization and Optimization

The crude p-acetamidobenzenesulfonyl chloride can often be used directly in the next step.[17] If purification is required, it can be recrystallized from a suitable solvent like benzene or chloroform, although this is often unnecessary. The melting point of the pure product is approximately 149°C.[17] Studies have shown that reaction temperature is a key parameter; for instance, conducting the reaction at 114°C has been reported to give a high yield of good quality intermediate.[24][25]

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride

In this step, the sulfonyl chloride is converted into a sulfonamide by reacting it with an amine, typically aqueous ammonia.

Mechanism of Action

This reaction is a nucleophilic acyl substitution. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of the sulfonamide linkage.

Detailed Experimental Protocol

4.2.1 Reagents and Equipment

-

p-Acetamidobenzenesulfonyl chloride (from Step 1)

-

Concentrated aqueous ammonia (ammonium hydroxide)

-

Erlenmeyer flask

-

Stirring rod

-

Ice bath

-

Heating source (e.g., water bath)

4.2.2 Step-by-Step Procedure

-

Transfer the crude, moist p-acetamidobenzenesulfonyl chloride from the previous step to an Erlenmeyer flask. It is often recommended to proceed immediately to this step to prevent hydrolysis of the sulfonyl chloride.[13][18]

-

In a fume hood, add concentrated aqueous ammonia to the flask.[13][16] An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl formed during the reaction.

-

Stir the mixture vigorously to break up any lumps. The reaction is exothermic.

-

After the initial reaction, gently heat the mixture (e.g., at 70-80°C) for about 30 minutes to ensure the reaction is complete.[16]

-

Cool the mixture in an ice bath. The product, p-acetamidobenzenesulfonamide, will precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold water.

Step 3: Deprotection via Acid-Catalyzed Hydrolysis

The final step is the removal of the acetyl protecting group to reveal the primary aromatic amine functionality, yielding sulfanilamide.

Mechanism of Action

The deprotection is achieved through acid-catalyzed hydrolysis of the amide bond.[26] The reaction involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[26] A water molecule then acts as a nucleophile, attacking the carbonyl carbon.[26] A series of proton transfers and bond cleavages leads to the formation of the free amine (sulfanilamide) and acetic acid.[26] The sulfonamide group is significantly more stable to hydrolysis under these conditions than the acetamido group.[13][18]

Detailed Experimental Protocol

5.2.1 Reagents and Equipment

-

p-Acetamidobenzenesulfonamide (from Step 2)

-

Dilute hydrochloric acid (e.g., 6M HCl)

-

Sodium carbonate or sodium bicarbonate solution

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

pH paper or meter

5.2.2 Step-by-Step Procedure

-

Place the p-acetamidobenzenesulfonamide in a round-bottom flask.

-

Add dilute hydrochloric acid. A common ratio is twice the weight of the amide in 6M HCl.[13][16]

-

Heat the mixture at reflux for 30-45 minutes.[13][16] This provides the energy needed for the hydrolysis of the amide bond.

-

After reflux, allow the solution to cool to room temperature. The product, sulfanilamide, is now in the form of its hydrochloride salt, which is soluble in the acidic solution.

-

Carefully neutralize the solution by slowly adding a solution of sodium carbonate or sodium bicarbonate with stirring until the solution is neutral or slightly alkaline (pH ~7).[26] This deprotonates the amine and causes the free sulfanilamide to precipitate.

-

Cool the mixture thoroughly in an ice bath to maximize the precipitation of the product.

-

Collect the white, crystalline sulfanilamide by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from hot water.

Process Summary and Data Analysis

Tabulated Summary of Reaction Parameters

| Step | Reaction Type | Key Reagents | Intermediate/Product | Typical Conditions |

| 1 | Electrophilic Aromatic Substitution (Chlorosulfonation) | Acetanilide, Chlorosulfonic Acid | 4-Acetamidobenzenesulfonyl chloride | 0°C then 60-80°C, 1-2 hr |

| 2 | Nucleophilic Acyl Substitution (Amination) | 4-Acetamidobenzenesulfonyl chloride, Conc. NH₃(aq) | 4-Acetamidobenzenesulfonamide | Room temp. then 70°C, 30 min |

| 3 | Hydrolysis (Deprotection) | 4-Acetamidobenzenesulfonamide, Dil. HCl | 4-Aminobenzenesulfonamide | Reflux, 30-45 min |

| Isolation | Acid-Base Reaction | 4-Aminobenzenesulfonamide HCl, Na₂CO₃ | 4-Aminobenzenesulfonamide | Neutralization to pH ~7 |

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of sulfanilamide from acetanilide.

Conclusion

The synthesis of 4-aminobenzenesulfonamide hydrochloride from acetanilide is a robust and well-established process that elegantly demonstrates fundamental principles of organic chemistry, including electrophilic aromatic substitution, the use of protecting groups, and nucleophilic substitution. Each step requires careful control of reaction conditions and adherence to strict safety protocols, particularly when handling hazardous reagents like chlorosulfonic acid. This guide provides the technical foundation and practical insights necessary for researchers and drug development professionals to successfully and safely execute this historically significant synthesis, which remains relevant in the production of a wide range of sulfonamide-based pharmaceuticals.

References

- ECHEMI. (2019, July 15).

- EBSCO. Sulfonamide (medicine) | Research Starters.

- Huvepharma. Sulfonamides: A Short History And Their Importance For Livestock Use.

- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- Glacial Acetic Acid. (2024, August 20). The Role of Glacial Acetic Acid in Synthesizing Acetanilide.

- Sigma-Aldrich. (2024, July 3).

- New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID.

- Filo. (2025, April 13). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide.

- DuPont. Chlorosulfonic Acid: Storage and Handling.

- ResearchG

- Resonance. (2022, March).

- Chemistry LibreTexts. (2021, August 16).

- Study.com.

- Britannica. (2025, December 18). Sulfa drug | Description & Facts.

- Wikipedia. Sulfonamide (medicine).

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Acetanilide: Synthesis and Key Chemical Properties.

- Asian Journal of Pharmaceutics. (2017, February 17).

- Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look.

- Organic Syntheses. Sulfanilyl chloride, N-acetyl-.

- Scribd. Synthesis of Sulfanilamide.

- Asian Journal of Pharmaceutics. (2025, August 2).

- Scribd.

- Iraqi Journal of Pharmaceutical Sciences. SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.

- Docsity. (2021, October 5). Synthesis of Sulfanilamide Lab - Sulfa Antibiotics.

- University of the West. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.

- Slideshare.

- Journal of Health Science. (2002). Antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds.

- Systematic Reviews in Pharmacy. (2023, July 21). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide.

- Arkivoc. Synthesis and characterization of sulphanilamide and benzimidazole pharmacophores containing γ-amino acid derivatives as dual antimicrobial and anticancer agents.

- The Importance of Sulfanilamide as a Pharmaceutical Intermedi

- Wikipedia. Sulfanilamide.

- Organic Syntheses. N-(4-ACETAMIDOPHENYLSULFONYL)-2-PHENYLACETAMIDE.

- Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION.

- PrepChem.com. Synthesis of 4-aminobenzenesulfonamide.

- Google Patents. (2016). CN103483230B - The preparation method of p-aminobenzenesulfonamide.

- PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride.

Sources

- 1. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 5. Sulfa drug | Description & Facts | Britannica [britannica.com]

- 6. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. nbinno.com [nbinno.com]

- 12. study.com [study.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. ias.ac.in [ias.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. docsity.com [docsity.com]

- 19. macro.lsu.edu [macro.lsu.edu]

- 20. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 21. nj.gov [nj.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. echemi.com [echemi.com]

- 24. asiapharmaceutics.info [asiapharmaceutics.info]

- 25. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug [wisdomlib.org]

- 26. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

4-Aminobenzenesulfonamide hydrochloride chemical properties and structure

An In-depth Technical Guide to 4-Aminobenzenesulfonamide Hydrochloride: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive examination of this compound, the salt form of the foundational sulfonamide antibiotic, sulfanilamide. It serves as a critical resource for researchers, scientists, and professionals in drug development. The document details the compound's chemical structure, physicochemical properties, and established analytical characterization techniques. Furthermore, it delves into its synthesis, biological mechanism of action as a competitive inhibitor of bacterial folic acid synthesis, and its applications as both an active pharmaceutical ingredient and a key synthetic intermediate. Safety protocols and handling guidelines are also presented to ensure proper laboratory practice.

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, represents a cornerstone in the history of antimicrobial chemotherapy.[1] Its discovery in the 1930s ushered in the era of synthetic antibacterial agents, predating penicillin's widespread use and dramatically reducing mortality from bacterial infections.[2] The hydrochloride salt, this compound, is frequently utilized in research and synthesis due to its enhanced stability and solubility in aqueous media.[3]

As a class, sulfonamides are synthetic bacteriostatic antibiotics that contain the sulfonamide functional group.[4] They function by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][6] Because mammalian cells acquire folic acid from their diet and do not synthesize it via the DHPS pathway, these drugs exhibit selective toxicity towards bacteria.[6] This guide offers a detailed exploration of the chemical and structural attributes that underpin the function and application of this vital compound.

Chemical Structure and Nomenclature

The structural integrity of this compound is central to its biological activity. The molecule consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH₂) at the para (1,4) positions. The hydrochloride salt is formed by the protonation of the basic amino group.

-

IUPAC Name: 4-aminobenzenesulfonamide;hydrochloride[7]

-

CAS Number: 6101-31-1[7]

-

Molecular Formula: C₆H₉ClN₂O₂S[][9]

-

Synonyms: Sulfanilamide hydrochloride, Sulfanilamide monohydrochloride[7]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and its handling requirements in the laboratory. The hydrochloride form generally confers greater water solubility compared to the parent compound, sulfanilamide.

| Property | Value | Reference(s) |

| Molecular Weight | 208.67 g/mol | [7][] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 164-166 °C (for parent sulfanilamide) | [10][11] |

| Solubility | Soluble in water | [3] |

| pKa | 10.65 (for parent sulfanilamide) | [10] |

| pH | 5.8-6.1 (0.5% aqueous solution of parent) | [1] |

-

Solubility: The parent compound, sulfanilamide, is slightly soluble in cold water but soluble in boiling water, hydrochloric acid, and sodium hydroxide solutions.[10] The hydrochloride salt form enhances its solubility in neutral aqueous solutions.[3]

-

pKa: The pKa value of approximately 10.65 corresponds to the sulfonamide (-SO₂NH₂) proton, indicating it is a weak acid. The aromatic amine (-NH₂) is basic. This amphoteric nature is crucial for its transport and interaction at the active site of the target enzyme.

Mechanism of Action: Competitive Inhibition

The antibacterial efficacy of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans, cannot utilize pre-formed folic acid and must synthesize it de novo. A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthetase (DHPS).[]

Due to the striking structural similarity between sulfanilamide and PABA, the drug acts as a competitive inhibitor of DHPS.[6] It binds to the enzyme's active site, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[] This disruption of the folate pathway inhibits the synthesis of essential nucleic acids (purines and pyrimidines), ultimately leading to a bacteriostatic effect where bacterial growth and reproduction are arrested.[4][] The body's immune system is then responsible for clearing the inhibited bacteria.[12]

Caption: Mechanism of action of 4-Aminobenzenesulfonamide.

Synthesis and Manufacturing

The industrial synthesis of sulfanilamide, and by extension its hydrochloride salt, is a well-established multi-step process typically commencing from acetanilide. This route is favored because the initial acetylation of aniline protects the amino group from reacting during the subsequent aggressive chlorosulfonation step.

Caption: General synthetic workflow for 4-Aminobenzenesulfonamide HCl.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines the synthesis of sulfanilamide from acetanilide, which can then be converted to the hydrochloride salt.

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

-

In a fume hood, place 5 g of dry acetanilide in a round-bottom flask.[13]

-

Slowly and carefully add 16 mL of chlorosulfonic acid in small portions with gentle shaking.[13]

-

Heat the flask on a water bath for 1 hour to complete the reaction.[13]

-

Cool the flask and pour the oily reaction mixture in a thin stream into 100 g of crushed ice with constant stirring.[13]

-

Filter the resulting solid precipitate (p-acetamidobenzenesulfonyl chloride) at the pump, wash with cold water, and drain well.[13]

Step 2: Preparation of p-Acetamidobenzenesulfonamide

-

Transfer the crude p-acetamidobenzenesulfonyl chloride to a flask.

-

Add a mixture of concentrated ammonia and water.

-

Warm the mixture gently to complete the amination reaction.

-

Cool the solution to allow the p-acetamidobenzenesulfonamide to crystallize.

-

Filter the product, wash with cold water, and dry.

Step 3: Hydrolysis to 4-Aminobenzenesulfonamide (Sulfanilamide)

-

Transfer the crude p-acetamidobenzenesulfonamide to a flask and add dilute hydrochloric acid.[13]

-

Heat the mixture under reflux until a clear solution is obtained, indicating the completion of hydrolysis.

-

Cool the solution and carefully neutralize it with a sodium bicarbonate solution to precipitate the free base, sulfanilamide.

-

Filter the solid product, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from hot water or ethanol.[14]

Step 4: Conversion to Hydrochloride Salt

-

Dissolve the purified sulfanilamide in a suitable solvent like ethanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid while stirring.

-

Cool the mixture to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and quantity of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum provides a unique fingerprint of the molecule, confirming the presence of key functional groups. Characteristic vibrational bands include:

-

N-H Stretching: Asymmetric and symmetric stretches for the primary amine (-NH₂) and sulfonamide (-SO₂NH₂) groups, typically observed in the 3200-3500 cm⁻¹ region.[15][16]

-

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are highly characteristic and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[15][16]

-

S-N Stretching: This vibration is typically found in the 906–924 cm⁻¹ range.[16]

-

Aromatic C-H and C=C: Bending and stretching vibrations characteristic of the para-substituted benzene ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For sulfanilamide, one would expect to see distinct signals for the aromatic protons, which typically appear as two doublets in the 6.5-8.5 ppm range, characteristic of a 1,4-disubstituted benzene ring.[16][17] Signals for the amine (-NH₂) and sulfonamide (-SO₂NH₂) protons would also be present, though their chemical shifts can be variable and depend on the solvent and concentration.[15]

-

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. Aromatic carbons typically resonate between 111 and 160 ppm.[15] The carbon attached to the amino group and the one attached to the sulfonamide group will have distinct chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak corresponding to the mass of the protonated molecule would be expected.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a precise and reliable method for determining the purity of this compound and quantifying it in various matrices.[18] A validated method can separate the main compound from synthesis-related impurities or degradation products.[19]

Protocol: Example RP-HPLC Method for Purity Analysis [18]

-

Column: YMC-Triart C8 (250×4.6 mm, 5µm)

-

Mobile Phase: A gradient elution program using a mixture of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detector: UV-Visible or Photo-Diode Array (PDA) detector, monitoring at the λmax of the compound (around 257 nm).[10]

-

Diluent: HPLC grade water.

-

Standard Preparation: A stock solution of 4-Aminobenzenesulfonamide is prepared in the diluent (e.g., 500 µg/mL). This is further diluted to create working standards.

-

Sample Preparation: The sample is accurately weighed and dissolved in the diluent to a known concentration (e.g., 1000 µg/mL).

This method can be validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control analysis.[18][19]

Applications in Research and Drug Development

While its direct use as a frontline antibiotic has diminished due to bacterial resistance, 4-Aminobenzenesulfonamide and its hydrochloride salt remain highly relevant.[2]

-

Antibacterial Agent: It is still used in some topical preparations for wound infections and in veterinary medicine.[4][10]

-

Synthetic Precursor: It is a crucial building block for the synthesis of a wide array of more complex sulfonamide drugs, including other antibacterials (e.g., sulfamethoxazole, sulfadiazine), diuretics, and anti-inflammatory agents.[3][4] For example, a derivative, 4-hydrazinylbenzenesulfonamide hydrochloride, is a key intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib.[3]

-

Research Standard: It serves as a reference standard in analytical and microbiological research.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[21]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.[20][21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Protect from light and moisture.[10][21]

-

-

First Aid:

-

Disposal: Dispose of waste material according to official local, state, and federal regulations. Do not allow the product to reach the sewage system.[20]

Conclusion

This compound, the salt of the pioneering antibacterial agent sulfanilamide, holds a significant place in medicinal chemistry. Its well-defined structure, characterized by a para-substituted aniline core with a sulfonamide group, is directly responsible for its biological activity as a competitive inhibitor of bacterial folic acid synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles is indispensable for its application in modern drug discovery and development, where it continues to serve as a versatile synthetic intermediate. Adherence to strict safety and handling protocols is mandatory when working with this compound to mitigate potential hazards.

References

-

Yadav, R., Kumar, S., & Kumar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

-

StudySmarter. (2023). Sulfa Drugs: Mechanism & Uses. StudySmarter. [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

-

ChemBK. (n.d.). 4-aminobenzenesulfonamide. ChemBK. [Link]

-

ChemSrc. (n.d.). CAS 6101-31-1 this compound. ChemSrc. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]

-

Appchem. (n.d.). This compound. Appchem. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfanilamide Hydrochloride. PubChem. [Link]

-

Taylor & Francis Online. (2019). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Taylor & Francis Online. [Link]

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem. [Link]

-

ResearchGate. (2025). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]

-

Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Slideshare. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminobenzenesulfonamide;ethene. PubChem. [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. [Link]

Sources

- 1. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfanilamide Hydrochloride | C6H9ClN2O2S | CID 80197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. appchemical.com [appchemical.com]

- 10. chembk.com [chembk.com]

- 11. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]

- 12. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 13. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]

- 14. prepchem.com [prepchem.com]

- 15. rsc.org [rsc.org]

- 16. znaturforsch.com [znaturforsch.com]

- 17. researchgate.net [researchgate.net]

- 18. tis.wu.ac.th [tis.wu.ac.th]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. fishersci.com [fishersci.com]

solubility of 4-aminobenzenesulfonamide hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 4-Aminobenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility is a critical physicochemical parameter that dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility of this compound, a sulfonamide compound of significant interest. We delve into the foundational principles governing its solubility, present available data, and offer a detailed experimental protocol for its determination. This document is structured to provide not just data, but the scientific rationale behind the observed phenomena and experimental designs, equipping researchers with the knowledge to effectively work with this compound.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the solubility of a drug is a paramount consideration. It is a key determinant of the rate and extent of drug absorption, directly influencing its bioavailability.[1] A drug must be in a dissolved state at the site of absorption to be transported across biological membranes. Poor aqueous solubility is a major hurdle in drug development, often leading to high dose requirements, erratic absorption, and formulation challenges.

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is the parent compound of the sulfonamide class of antibiotics.[2][3] Its hydrochloride salt, this compound, is of particular interest as salt formation is a common strategy to enhance the aqueous solubility and dissolution rate of weakly basic parent drugs. Understanding the solubility profile of this salt in various solvents is essential for developing stable, effective, and safe pharmaceutical formulations, from oral dosage forms to parenteral solutions.

Physicochemical Properties of 4-Aminobenzenesulfonamide and its Hydrochloride Salt

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-aminobenzenesulfonamide is an amphiprotic molecule, possessing a weakly acidic sulfonamide group and a weakly basic aromatic amino group. The hydrochloride salt is formed by the protonation of the basic amino group.

| Property | 4-Aminobenzenesulfonamide (Sulfanilamide) | This compound |

| Molecular Formula | C₆H₈N₂O₂S[4] | C₆H₉ClN₂O₂S[5][6] |

| Molecular Weight | 172.2 g/mol [4] | 208.67 g/mol [6][] |

| Appearance | White or yellowish-white crystalline powder[2][8] | Solid[5] |

| Melting Point | 164-166 °C[4][8] | Not specified |

| pKa (Sulfonamide) | ~10.6[9] | Not specified |

| pKa (Anilinium ion) | ~2.5 (for the conjugate acid) | Not specified (Expected to be acidic) |

| UV λmax (in H₂O) | 257-264 nm[4][8] | Not specified |

| Storage | Store at 4°C, protected from light[9] | Sealed in dry, room temperature conditions[5] |

Theoretical Principles Governing Solubility

The solubility of this compound is governed by several key factors:

-

"Like Dissolves Like" : The polarity of the solute and solvent is a primary determinant. As an ionic salt, this compound is expected to be most soluble in polar solvents capable of solvating the charged anilinium and chloride ions, as well as hydrogen bonding with the sulfonamide group.[10][11]

-

Effect of pH : For an ionizable compound, pH is a critical factor.[11][12] The hydrochloride salt is the salt of a weak base. In solution, it will establish an equilibrium. Lowering the pH (increasing acidity) will favor the protonated, charged form, generally increasing aqueous solubility. Conversely, increasing the pH towards the pKa of the anilinium ion will shift the equilibrium towards the un-ionized, less water-soluble free base (sulfanilamide).

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[12] However, this relationship must be determined experimentally for each solute-solvent system.

-

Co-solvency : The solubility of a drug in water can often be increased by the addition of a water-miscible solvent in which the drug is more soluble.[11] This technique, known as co-solvency, alters the overall polarity of the solvent system.

Solubility Profile of 4-Aminobenzenesulfonamide

Note: The following table presents data for 4-aminobenzenesulfonamide (Sulfanilamide) .

| Solvent | Descriptive Term | Quantitative Value (at specified temp.) | Reference |

| Water (Cold/25 °C) | Slightly Soluble | 7.5 g/L (or 0.75 g/100 mL) at 25 °C | [4][9] |

| Water (Boiling/100 °C) | Soluble | 47.7 g/100 mL at 100 °C | [9] |

| Ethanol | Slightly Soluble | 2.7 g/100 mL | [9] |

| Acetone | Soluble / Freely Soluble | 20 g/100 mL | [2][9] |

| Glycerin | Soluble | - | [4][8] |

| Hydrochloric Acid | Soluble | - | [4][8][9] |

| Alkali Hydroxide Solutions | Soluble | - | [8][9] |

| Methanol | Slightly Soluble | - | [8] |

| DMSO | Slightly Soluble | - | |

| Chloroform | Practically Insoluble / Insoluble | - | [2][4][8] |

| Benzene | Insoluble | - | [2][8][9] |

| Diethyl Ether | Practically Insoluble / Insoluble | - | [2][4][9] |

| Petroleum Ether | Insoluble | - | [4][8][9] |

Expert Interpretation:

-

Aqueous Solubility : The free base, sulfanilamide, is classified as "slightly soluble" in cold water but its solubility increases dramatically in boiling water, indicating an endothermic dissolution process.[8][9] It is critical to note that this compound, being a salt, will be substantially more soluble in water at ambient temperature than the 7.5 g/L reported for the free base.

-

Polar Organic Solvents : The compound shows good solubility in polar organic solvents like acetone and glycerin, and is slightly soluble in alcohols like ethanol and methanol.[2][4][9] This is due to the polar sulfonamide and amine groups which can participate in hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents : As expected, solubility is negligible in nonpolar solvents like benzene, chloroform, and ethers, where the polar functional groups cannot be effectively solvated.[2][4]

-

Acid/Base Solutions : The high solubility in hydrochloric acid and alkali hydroxide solutions demonstrates the amphoteric nature of sulfanilamide.[4][9] In acid, the amino group is protonated, forming a soluble cation. In base, the sulfonamide proton is removed, forming a soluble anion.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust and well-validated methodology is essential. The shake-flask method is considered the "gold standard" for determining equilibrium (or thermodynamic) solubility.[13][14][15]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol describes the determination of aqueous solubility as a function of pH, a critical assessment for ionizable drugs, guided by international regulatory standards.[14][15][16]

-

Preparation of Media :

-

Prepare a minimum of three aqueous buffer systems covering the physiological pH range, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14][15]

-

Causality : This pH range is mandated by regulatory bodies like the ICH to simulate the conditions of the gastrointestinal tract.[14][16]

-

-

Sample Preparation :

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Add a precise volume of each pH buffer to the vials. A minimum of three replicate vials per pH condition is recommended.[15]

-

Causality : Using excess solid is the cornerstone of determining thermodynamic solubility, ensuring that the solution is in equilibrium with the solid phase.[13]

-

-

Equilibration :

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled chamber set to 37 ± 1 °C.[15][16]

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) and showing that the concentration no longer increases.[15]

-

Causality : Constant agitation ensures maximum contact between the solute and solvent, while a prolonged equilibration period is necessary to overcome kinetic barriers and reach a true thermodynamic steady state.[15]

-

-

Sample Separation :

-

Once equilibrium is reached, remove vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Immediately filter the aliquot through a chemically compatible, non-adsorptive syringe filter (e.g., PTFE) to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter. Alternatively, centrifugation can be used for phase separation.[17]

-

Causality : This step is critical for accuracy. Any suspended solid particles in the sample will lead to a gross overestimation of the amount of dissolved drug.

-

-

Analysis :

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved drug using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][18]

-

The pH of the saturated solution should be measured and reported to confirm it did not shift during the experiment.[14][16]

-

Causality : HPLC is preferred over methods like UV spectrophotometry because it can separate the API from any potential impurities or degradants, ensuring only the active compound is quantified.[13] Method validation ensures the results are accurate and reliable.[18]

-

Conclusion and Implications

The solubility of this compound is a multifaceted property governed by its ionic nature and the interplay of solvent polarity, pH, and temperature. While quantitative data for the salt is sparse in the literature, a strong theoretical and practical framework exists for its evaluation. As a salt of a weak base, it is expected to have significantly enhanced aqueous solubility compared to its parent compound, sulfanilamide, particularly under acidic to neutral conditions.

For researchers in drug development, a thorough experimental determination of its solubility profile using the gold-standard shake-flask method is imperative. The resulting data will directly inform critical decisions regarding formulation development, route of administration, and prediction of in vivo performance. Understanding and meticulously quantifying the solubility of this API is a foundational step toward harnessing its full therapeutic potential.

References

-

4-aminobenzenesulfonamide - Physico-chemical Properties. ChemBK. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

-

Sulfanilamide. Sciencemadness Wiki. [Link]

-

Sulfanilamide. Wikipedia. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

-

Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

-

63-74-1 CAS | SULPHANILAMIDE. Loba Chemie. [Link]

-

This compound | 6101-31-1. Appchem. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

-

Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. FORMULATION DEVELOPMENT. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. [Link]

-

Sulfonamide (medicine). Wikipedia. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

Factors Affecting Solubility of Drugs. Pharma Digests. [Link]

-

4-Aminobenzenesulfonamide;benzene. PubChem. [Link]

-

Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. [Link]

-

Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ACS Publications. [Link]

-

Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 6101-31-1 [sigmaaldrich.com]

- 6. appchemical.com [appchemical.com]

- 8. Sulfanilamide CAS#: 63-74-1 [m.chemicalbook.com]

- 9. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]

- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 12. pharmadigests.com [pharmadigests.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries | MDPI [mdpi.com]

- 15. who.int [who.int]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Spectroscopic Characterization of 4-Aminobenzenesulfonamide Hydrochloride: A Technical Guide

Introduction

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, and its hydrochloride salt are foundational molecules in the history of medicinal chemistry, representing the first class of synthetic antimicrobial agents. The efficacy and safety of such pharmaceutical compounds are intrinsically linked to their precise molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive means for structural elucidation and quality control. This guide offers an in-depth analysis of the spectroscopic data for 4-aminobenzenesulfonamide hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

The protonation of the amino group in the hydrochloride salt induces notable changes in the electronic environment of the molecule compared to its free base, sulfanilamide. These alterations are reflected in the spectroscopic data, and understanding them is crucial for accurate interpretation.

Molecular Structure and Protonation

This compound possesses a simple yet functionally rich structure. The molecule consists of a benzene ring substituted with an amino group and a sulfonamide group at the para positions. In the hydrochloride salt, the lone pair of electrons on the aromatic amino group accepts a proton from hydrochloric acid, forming an anilinium-type cation. This protonation significantly impacts the electron density distribution across the aromatic ring and influences the vibrational modes of the functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in this compound leads to significant downfield shifts of the aromatic protons and carbons compared to the free base, due to the increased electron-withdrawing nature of the -NH3+ group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

-

-

Acquisition Parameters (¹³C NMR):

-

Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d6 is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to -SO₂NH₂) | ~7.7-7.9 | Doublet | ~8-9 | 2H |

| Aromatic (ortho to -NH₃⁺) | ~7.3-7.5 | Doublet | ~8-9 | 2H |

| Sulfonamide (-SO₂NH₂) | ~7.2-7.4 | Broad Singlet | - | 2H |

| Ammonium (-NH₃⁺) | ~9.0-10.0 | Broad Singlet | - | 3H |

Note: The chemical shifts of the -NH₂ and -NH₃⁺ protons are highly dependent on solvent, concentration, and temperature, and may exchange with residual water in the solvent.

The downfield shift of the aromatic protons ortho to the newly formed ammonium group, compared to those in sulfanilamide, is a direct consequence of the increased inductive electron withdrawal by the positively charged nitrogen.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-S | ~145-150 |

| C-N | ~135-140 |

| C (ortho to -SO₂NH₂) | ~128-130 |

| C (ortho to -NH₃⁺) | ~120-125 |

The carbon atom attached to the ammonium group will experience a significant downfield shift upon protonation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The transformation of the primary amine (-NH₂) to an ammonium group (-NH₃⁺) in the hydrochloride salt results in characteristic changes in the IR spectrum.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a solid sample for analysis. This can be done by creating a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch (-NH₃⁺) | 3200-2800 | Strong, Broad | Broad absorption due to hydrogen bonding. |

| N-H Stretch (-SO₂NH₂) | 3400-3300 | Medium | Asymmetric and symmetric stretching. |

| N-H Bend (-NH₃⁺) | ~1600-1500 | Medium-Strong | Asymmetric and symmetric bending. |

| Aromatic C=C Stretch | ~1600-1450 | Medium | Multiple bands are expected. |

| S=O Stretch (asymmetric) | ~1350-1300 | Strong | Characteristic of sulfonamides. |

| S=O Stretch (symmetric) | ~1170-1150 | Strong | Characteristic of sulfonamides. |

The most notable change from the IR spectrum of sulfanilamide is the appearance of a broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium group.[1][2] This often overlaps with the C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar and pre-charged molecule. Positive ion mode will be most effective.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z.

-

Fragmentation (MS/MS): To obtain structural information, collision-induced dissociation (CID) can be performed on the protonated molecular ion.

Mass Spectral Data and Interpretation

In the positive ion ESI mass spectrum, the base peak is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 4-aminobenzenesulfonamide. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is generally not observed.

Expected Molecular Ion:

-

[M+H]⁺: m/z ≈ 173.04

Key Fragmentation Pathways:

The fragmentation of the protonated molecule will provide structural insights.

Caption: Predicted fragmentation pathway for protonated 4-aminobenzenesulfonamide.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide, leading to a fragment at m/z ≈ 109.

-

Loss of NH₃: The loss of ammonia from the protonated amino group can result in a fragment at m/z ≈ 156.

-

Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfur atom can lead to the formation of an anilinium ion fragment at m/z ≈ 92.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in research and development. The protonation of the amino group results in distinct and predictable changes in the NMR and IR spectra compared to its free base, sulfanilamide. Mass spectrometry provides a clear determination of the molecular weight and key structural fragments. This guide provides a comprehensive overview of the expected spectroscopic data and the underlying principles for their interpretation, serving as a valuable resource for scientists working with this important compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectroscopy of Amine Salts. (2019). Spectroscopy Online. [Link]

-

PubChem. (n.d.). Sulfanilamide. [Link]

Sources

theoretical and computational studies of 4-aminobenzenesulfonamide hydrochloride

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Aminobenzenesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound, a protonated form of the foundational antibacterial agent sulfanilamide. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of quantum chemical calculations, spectroscopic analysis, and molecular docking studies. By integrating theoretical principles with practical workflows, this document serves as a valuable resource for understanding the molecular properties, electronic structure, and potential biological interactions of this significant pharmaceutical compound. The methodologies are presented with a focus on scientific integrity, providing step-by-step protocols and explaining the rationale behind experimental choices to ensure reproducibility and trustworthiness.

Introduction: The Enduring Relevance of Sulfonamides in the Computational Era

4-Aminobenzenesulfonamide, commonly known as sulfanilamide, is the parent compound of the sulfonamide class of drugs, which were the first broadly effective systemic antibacterials.[1] Its hydrochloride salt is often used to improve solubility and stability.[2] While numerous derivatives have since been developed, sulfanilamide and its protonated form remain crucial subjects for research, offering a model system for understanding the structure-activity relationships (SAR) that govern the efficacy of this drug class.[3]

The advent of powerful computational techniques has revolutionized the study of such molecules. Theoretical and computational chemistry provide insights into molecular structure, electronic properties, and intermolecular interactions at a level of detail that is often inaccessible through experimental methods alone.[4] These in-silico approaches, including Density Functional Theory (DFT) calculations and molecular docking, are indispensable tools in modern drug design, enabling the prediction of molecular behavior and the rational design of new therapeutic agents.[5]

This guide delves into the core computational workflows used to characterize this compound, demonstrating how theoretical data can be rigorously validated against experimental findings to build a holistic understanding of its physicochemical and biological properties.

Foundational Molecular Structure and Properties

This compound consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH₂), with the amino group protonated to form an ammonium salt (-NH₃⁺Cl⁻). This protonation significantly influences the molecule's electronic distribution, solubility, and receptor-binding characteristics.

The key structural features for computational analysis include:

-

The Aromatic Ring: The planar phenyl group serves as the molecular backbone.

-

The Sulfonamide Group: The geometry and electronic properties of the -SO₂NH₂ group are critical to its biological activity, as it mimics the p-aminobenzoic acid (PABA) substrate of dihydropteroate synthase (DHPS) in bacteria.[6]

-

The Protonated Amino Group: The -NH₃⁺ group acts as a key hydrogen bond donor and influences the overall molecular electrostatic potential.

Theoretical and Computational Methodologies: A Senior Scientist's Perspective

The choice of computational methodology is paramount for obtaining accurate and meaningful results. The following sections outline the gold-standard approaches for the theoretical study of this compound, emphasizing the causality behind each procedural step.

Quantum Chemical Calculations: Unveiling the Electronic Landscape

Quantum chemical calculations are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an excellent balance of accuracy and computational cost.

Pillar of Expertise: Why DFT/B3LYP? We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, as it has a long and successful track record for predicting the geometries and electronic properties of organic molecules.[7] The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution, with diffuse functions (++) to handle anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for describing bonding in the sulfonamide group.

Protocol 1: Geometry Optimization and Electronic Property Calculation

-

Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure the amino group is protonated (-NH₃⁺).

-

Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To calculate the theoretical vibrational spectra (IR and Raman).[7]

-

-

Electronic Property Analysis: From the optimized structure, calculate key electronic properties:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity and charge transfer processes.[8] The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting sites of intermolecular interaction.

-

Mulliken Atomic Charges: Calculate the partial charges on each atom to quantify the electron distribution within the molecule.

-

Caption: Workflow for Quantum Chemical Calculations.

Spectroscopic Analysis: Bridging Theory and Experiment

A critical step in validating computational results is to compare them with experimental data. FT-IR and NMR spectroscopy are standard techniques for molecular characterization, and their spectra can be accurately predicted from first principles.

Protocol 2: Theoretical FT-IR Spectrum Generation

-

Obtain Vibrational Frequencies: Use the output from the frequency calculation (Protocol 1, Step 3).

-

Apply Scaling Factor: Raw DFT-calculated frequencies are typically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for better agreement with experimental data.

-

Visualize Spectrum: Plot the scaled frequencies against their calculated intensities to generate a theoretical IR spectrum.

-

Compare and Assign: Compare the theoretical spectrum with an experimental FT-IR spectrum of this compound.[9][10] This allows for the unambiguous assignment of vibrational modes to specific functional groups (e.g., N-H stretches, S=O stretches, C-S stretches).[11]

Protocol 3: Theoretical NMR Spectrum Calculation

-

Employ GIAO Method: Using the optimized geometry from Protocol 1, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

Calculate Chemical Shifts: The calculation will yield absolute shielding tensors for each nucleus. These are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

-

δ_sample = σ_TMS - σ_sample

-

-

Compare with Experimental Data: Compare the calculated ¹H and ¹³C NMR chemical shifts with experimental spectra obtained in a suitable solvent (e.g., DMSO-d₆).[12][13] Discrepancies can often be explained by solvent effects, which can also be modeled computationally if required.

Caption: Validation of theoretical data against experimental spectra.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., 4-aminobenzenesulfonamide) when bound to a second (a receptor, typically a protein). This is crucial for understanding the mechanism of action of sulfonamides, which target the bacterial enzyme dihydropteroate synthase (DHPS).[14]

Protocol 4: Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein (e.g., DHPS from E. coli) from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound (from Protocol 1) as the starting ligand conformation.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding site on the receptor. This is typically done by creating a grid box that encompasses the active site where the native ligand or substrate binds.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.[15]

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses. Examine the intermolecular interactions (e.g., hydrogen bonds, ionic interactions, π-π stacking) between the ligand and the key amino acid residues in the active site.[6]

-

The binding energy (or docking score) provides a quantitative estimate of the binding affinity.

-

Caption: A streamlined workflow for molecular docking studies.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (if available) |

| Bond Length (Å) | C-S | Value | Value |

| S=O | Value | Value | |

| S-N | Value | Value | |

| Bond Angle (°) | O-S-O | Value | Value |

| C-S-N | Value | Value | |

| Dihedral Angle (°) | C-C-S-N | Value | Value |

| Note: Values would be populated from actual calculation outputs. Theoretical studies often report multiple conformers.[16] |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |

| ν(N-H) stretch (NH₃⁺) | Value | Value | Asymmetric/Symmetric Stretch |

| ν(S=O) stretch | Value | Value | Asymmetric/Symmetric Stretch |

| ν(C-S) stretch | Value | Value | C-S Stretch |

| Note: Values would be populated from actual calculation and experimental data.[10] |

Conclusion

The theoretical and computational study of this compound provides profound insights into its molecular characteristics. Through a synergistic approach that combines quantum chemical calculations for structural and electronic properties with molecular docking for biological interactions, researchers can build a detailed model of the molecule's behavior. The validation of these theoretical predictions against experimental spectroscopic data is a cornerstone of this process, ensuring the reliability and accuracy of the computational models. The workflows and principles outlined in this guide represent a robust framework for the in-silico investigation of this and other pharmaceutically relevant molecules, ultimately accelerating the process of drug discovery and development.

References

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (Source: PMC - NIH)

-

Synthesis of 4-aminobenzenesulfonamide. (Source: PrepChem.com)

-

New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... (Source: ResearchGate)

-

Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. (Source: ResearchGate)

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (Source: MDPI)

-